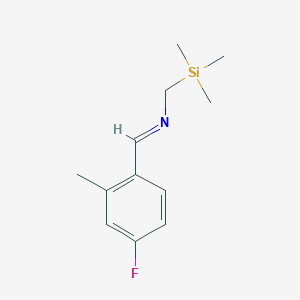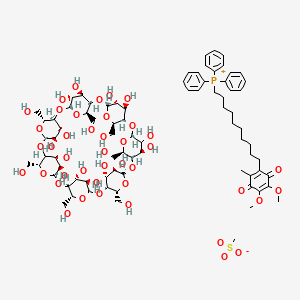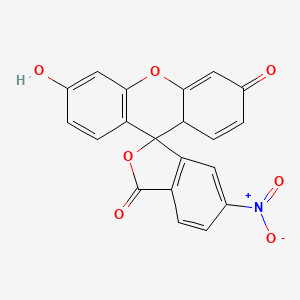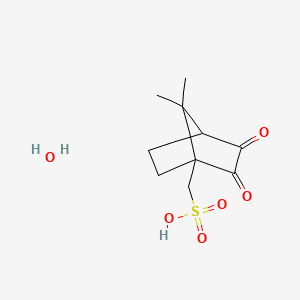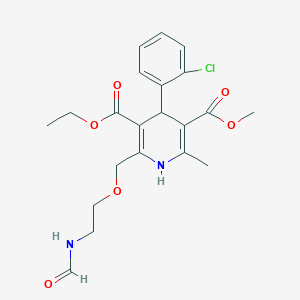
N-Formyl Amlodipine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formyl Amlodipine is a derivative of Amlodipine, a well-known calcium channel blocker used primarily for the treatment of hypertension and angina. The addition of a formyl group to Amlodipine modifies its chemical properties, potentially enhancing its pharmacological profile and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl Amlodipine typically involves the formylation of Amlodipine. This can be achieved through the reaction of Amlodipine with formic acid or formyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the formylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions: N-Formyl Amlodipine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: N-Carboxyl Amlodipine.
Reduction: N-Hydroxymethyl Amlodipine.
Substitution: Various N-substituted Amlodipine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Formyl Amlodipine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other pharmacologically active compounds.
Biology: Studied for its potential effects on calcium channels in cellular models.
Medicine: Investigated for its enhanced stability and efficacy in treating cardiovascular diseases.
Industry: Utilized in the development of new formulations and drug delivery systems.
Mécanisme D'action
N-Formyl Amlodipine exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle cells and myocardial cells. This inhibition leads to the relaxation of blood vessels, reducing peripheral vascular resistance and lowering blood pressure. The formyl group may enhance the binding affinity of the compound to its molecular targets, potentially increasing its efficacy.
Comparaison Avec Des Composés Similaires
Amlodipine: The parent compound, widely used for hypertension and angina.
N-Methyl Amlodipine: Another derivative with a methyl group instead of a formyl group.
N-Hydroxymethyl Amlodipine: A derivative with a hydroxymethyl group.
Comparison: N-Formyl Amlodipine is unique due to the presence of the formyl group, which can enhance its pharmacological properties and stability compared to Amlodipine and its other derivatives. The formyl group may also provide additional sites for chemical modification, allowing for the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C21H25ClN2O6 |
|---|---|
Poids moléculaire |
436.9 g/mol |
Nom IUPAC |
3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-(2-formamidoethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H25ClN2O6/c1-4-30-21(27)19-16(11-29-10-9-23-12-25)24-13(2)17(20(26)28-3)18(19)14-7-5-6-8-15(14)22/h5-8,12,18,24H,4,9-11H2,1-3H3,(H,23,25) |
Clé InChI |
XEJRHYXNQHVXRJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


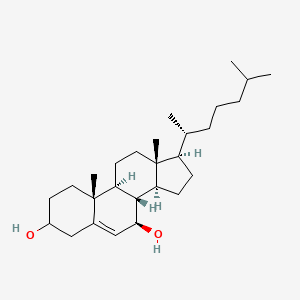
![5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B13403305.png)
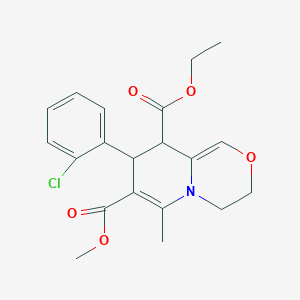
![[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate](/img/structure/B13403317.png)


![5-[3,5-bis(Trifluoromethyl)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13403342.png)
![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B13403358.png)
